molecular formula C7H6N2O5 B1346779 3,5-Dinitroanisole CAS No. 5327-44-6

3,5-Dinitroanisole

Cat. No. B1346779
CAS RN: 5327-44-6
M. Wt: 198.13 g/mol
InChI Key: OTMLGCBMOMNGCV-UHFFFAOYSA-N
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Patent
US08093385B2

Procedure details

Sodium bicarbonate (5.62 g, 66.87 mmol) was added to a solution of sodium sulfide (5.5 g, 70.58 mmol) in deionized water (60 mL). When the sodium bicarbonate was completely dissolved, methanol (50 mL) was added, and the solution was cooled to 0° C. A precipitate formed, which was removed by filtration through a Celite pad. The filtered solution was added quickly to a solution of 3,5-dinitroanisole (7.36 g, 37.15 mmol) in methanol (50 mL). The resulting suspension was heated to reflux for 30 min and then the solution was concentrated in vacuo to remove methanol. The aqueous residue was poured into 200 mL of ice-water, and the resulting orange precipitate was collected by filtration. After air-drying, 3-methoxy-5-nitro-phenylamine (5.82 g, 93%) was obtained as light brown solid: ES(+)-HRMS m/e calculated for C7H8N2O3 (M+H)+ 169.0608, found 169.0608.
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.36 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[S-2].[Na+].[Na+].[N+:9]([C:12]1[CH:13]=[C:14]([O:21][CH3:22])[CH:15]=[C:16]([N+:18]([O-])=O)[CH:17]=1)([O-:11])=[O:10]>O.CO>[CH3:22][O:21][C:14]1[CH:15]=[C:16]([NH2:18])[CH:17]=[C:12]([N+:9]([O-:11])=[O:10])[CH:13]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
5.62 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5.5 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
7.36 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed
CUSTOM
Type
CUSTOM
Details
which was removed by filtration through a Celite pad
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
The aqueous residue was poured into 200 mL of ice-water
FILTRATION
Type
FILTRATION
Details
the resulting orange precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
After air-drying

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.